molecular formula C19H20ClN3O3S B2589291 N-(2-(5-(2-chlorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923178-34-1

N-(2-(5-(2-chlorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2589291
CAS No.: 923178-34-1
M. Wt: 405.9
InChI Key: HUTDAEYQABZKEL-UHFFFAOYSA-N
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Description

N-(2-(5-(2-chlorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H20ClN3O3S and its molecular weight is 405.9. The purity is usually 95%.
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Biological Activity

N-(2-(5-(2-chlorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial properties, enzyme inhibition, and other pharmacological effects.

  • Molecular Formula : C19H20ClN3O3S
  • Molecular Weight : 405.9 g/mol
  • CAS Number : 923178-34-1
  • IUPAC Name : N-[2-[3-(2-chlorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

1. Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on N-substituted phenyl compounds demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of a chlorophenyl group appears to enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.

2. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In particular, derivatives with similar structures have shown strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission . This suggests potential applications in treating conditions like Alzheimer's disease.

3. Anti-inflammatory and Antitumor Activities

Research indicates that compounds with similar pharmacophores can exhibit anti-inflammatory and antitumor activities. For example, studies have reported that sulfonamide derivatives possess significant anti-inflammatory effects and can inhibit tumor cell proliferation . The presence of the methanesulfonamide moiety is believed to contribute to these activities.

Case Studies and Research Findings

StudyFindings
Characterization of N-substituted phenyl compounds Identified antimicrobial activity against Gram-positive and Gram-negative bacteria.
Enzyme inhibition studies Demonstrated strong AChE inhibition; potential for neuroprotective effects.
Antitumor activity research Suggested efficacy in inhibiting cancer cell growth; warrants further investigation.

The biological activities of this compound are likely mediated through multiple pathways:

  • Membrane Interaction : The lipophilic nature allows the compound to interact effectively with cellular membranes.
  • Enzyme Binding : The sulfonamide group may facilitate binding to active sites of target enzymes, inhibiting their function.

Properties

IUPAC Name

N-[2-[3-(2-chlorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S/c1-3-19(24)23-18(13-8-4-6-10-15(13)20)12-17(21-23)14-9-5-7-11-16(14)22-27(2,25)26/h4-11,18,22H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTDAEYQABZKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.